molecular formula C11H15F3N2O B2394661 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine CAS No. 2097888-57-6

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine

Cat. No. B2394661
M. Wt: 248.249
InChI Key: XYYQBANFOBYLPO-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .


Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Chemical Reactions Analysis

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Piperidine and its analogs are critical scaffolds in medicinal chemistry, contributing to the development of compounds with diverse pharmacological activities. The structure-activity relationship (SAR) studies of piperazine derivatives, for example, have shown significant anti-mycobacterial activities, including against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This highlights the therapeutic potential of piperidine derivatives in addressing challenging bacterial infections (Girase et al., 2020).

Pharmacological Research

Piperazine derivatives have been extensively studied for their therapeutic uses. They exhibit a broad spectrum of activities such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and cardio-protective effects. The flexibility of the piperazine ring as a pharmacophore allows for the modification of substituents, which significantly impacts pharmacokinetic and pharmacodynamic factors of the resultant molecules, paving the way for the discovery of new therapeutic agents (Rathi et al., 2016).

Biological Activities

The structural diversity of piperidine and its derivatives enables a wide range of biological activities. For instance, 1,3,4-oxadiazole derivatives, which incorporate piperidine structures, have shown a multitude of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties. This underscores the role of piperidine scaffolds in the development of new medicinal agents with high therapeutic potency (Verma et al., 2019).

Applications in Drug Development

The incorporation of piperidine derivatives into drug development strategies has led to the identification of compounds with significant pharmacological potential. For example, studies on the anti-inflammatory and antinociceptive activities of piperine, a piperidine derivative, provide insights into the development of new therapeutic strategies for pain management and inflammation (Srinivasan, 2007).

Future Directions

The future directions in the field of oxazole derivatives involve synthesizing various oxazole derivatives and screening them for their various biological activities .

properties

IUPAC Name

3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-8-6-10(17-15-8)7-16-4-2-9(3-5-16)11(12,13)14/h6,9H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQBANFOBYLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine

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